molecular formula C21H17N3O2S B11150547 2-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

2-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11150547
M. Wt: 375.4 g/mol
InChI Key: IHWCCCOWAHZHEF-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a quinoline core, a methoxyphenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone under basic conditions.

    Coupling Reaction: Finally, the thiazole derivative is coupled with the quinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Aminated derivatives.

    Substitution Products: Various substituted quinoline and thiazole derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core is known for its ability to intercalate with DNA, while the thiazole ring can interact with various proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)quinoline-4-carboxamide: Lacks the thiazole ring, which may reduce its biological activity.

    N-(5-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide: Lacks the methoxyphenyl group, potentially altering its chemical reactivity and biological properties.

    2-(4-hydroxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide: The hydroxyl group may enhance its solubility and reactivity compared to the methoxy group.

Uniqueness

2-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxyphenyl and thiazole groups distinguishes it from other quinoline derivatives, potentially enhancing its effectiveness in various applications.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C21H17N3O2S/c1-13-12-22-21(27-13)24-20(25)17-11-19(14-7-9-15(26-2)10-8-14)23-18-6-4-3-5-16(17)18/h3-12H,1-2H3,(H,22,24,25)

InChI Key

IHWCCCOWAHZHEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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